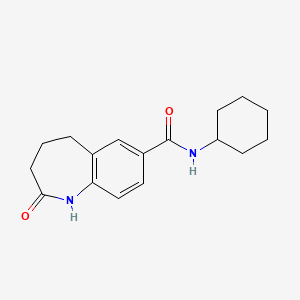
Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate, also known as MBBA, is a chemical compound that has been extensively studied in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.32 g/mol. MBBA has been found to have various applications in the field of medicinal chemistry, including as a potential anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. It has also been found to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate in lab experiments is its potential as an anti-cancer agent. It has been found to be effective against various cancer cell lines and has shown promising results in preclinical studies. However, one of the limitations of using Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions that could be explored in the study of Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate. One area of research could be to investigate its potential as a combination therapy with other anti-cancer agents. Another area of research could be to investigate its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies could be conducted to elucidate the exact mechanism of action of Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate involves the reaction of 4-(1,3-benzoxazole-5-carbonyl)aminobutanoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via an S-alkylation mechanism to yield Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate as the final product.
Aplicaciones Científicas De Investigación
Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate has been extensively studied for its potential anti-cancer properties. Several studies have shown that it has the ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-18-12(16)3-2-6-14-13(17)9-4-5-11-10(7-9)15-8-19-11/h4-5,7-8H,2-3,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOUYCUYSVBIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CC2=C(C=C1)OC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-benzoxazole-5-carbonylamino)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(1-Tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6636223.png)

![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)


![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)

![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)


![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)
![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)
